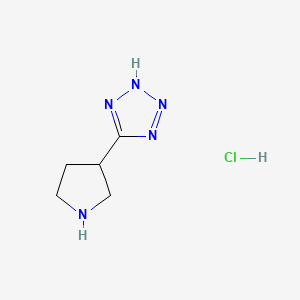
5-(ピロリジン-3-イル)-2H-テトラゾール塩酸塩
概要
説明
5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride: is a chemical compound that features a pyrrolidine ring and a tetrazole ring. The presence of these two heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
科学的研究の応用
Chemistry: 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Tetrazole rings are known for their bioisosteric properties, which can mimic carboxylic acids in drug molecules, enhancing their pharmacokinetic profiles.
Industry: In the industrial sector, 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as 5-(pyrrolidin-3-yl)-2h-tetrazole hydrochloride, are known to interact with various biological targets .
Mode of Action
The pyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the interaction of 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride with its targets.
Biochemical Pathways
Pyrrolidine derivatives have been reported to exhibit selectivity towards certain biological targets , suggesting that 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride may also interact with specific biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like 5-(pyrrolidin-3-yl)-2h-tetrazole hydrochloride is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological activities , suggesting that 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride may also have various effects at the molecular and cellular levels.
Action Environment
The spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride could potentially be influenced by environmental factors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the tetrazole moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and azide, the tetrazole ring can be formed through a [2+3] cycloaddition reaction.
Industrial Production Methods: In an industrial setting, the production of 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Various substituted tetrazole derivatives.
類似化合物との比較
Pyrrolidine: A simple five-membered nitrogen-containing ring, used widely in medicinal chemistry.
Tetrazole: A five-membered ring containing four nitrogen atoms, known for its bioisosteric properties.
Pyrrolidinone: A lactam derivative of pyrrolidine, used in various pharmaceutical applications.
Uniqueness: 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride combines the properties of both pyrrolidine and tetrazole rings, making it a versatile compound for research and development. Its dual heterocyclic structure provides unique chemical reactivity and biological activity, distinguishing it from simpler analogs.
特性
IUPAC Name |
5-pyrrolidin-3-yl-2H-tetrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c1-2-6-3-4(1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBQFGWJCOTOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NNN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


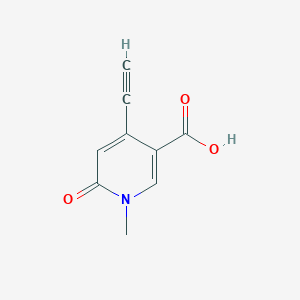
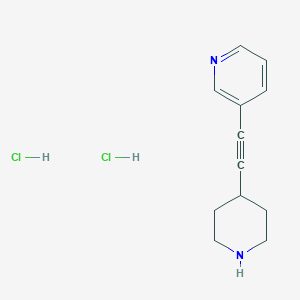

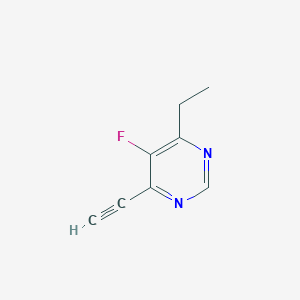
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1472865.png)
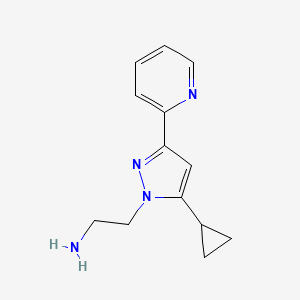
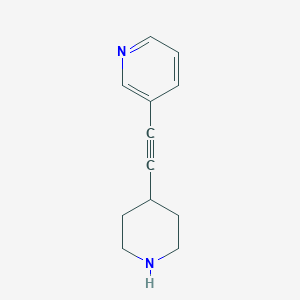
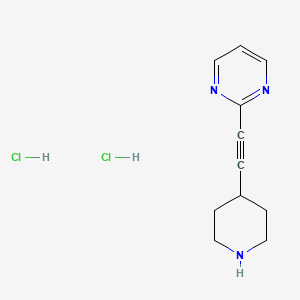
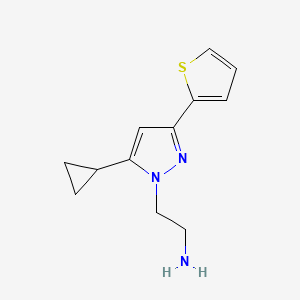

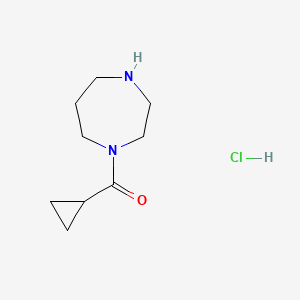
![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
![2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid](/img/structure/B1472877.png)

